molecular formula C16H16BrNO3S B2914791 N-(4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 919758-97-7

N-(4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B2914791
CAS RN: 919758-97-7
M. Wt: 382.27
InChI Key: FHAYLJOTCJXTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib, and it belongs to the class of small molecule kinase inhibitors. Sorafenib has been shown to have potent anti-tumor activity and has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Mechanism of Action

Sorafenib exerts its effects by inhibiting the activity of several kinases, including RAF kinases, VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT. By inhibiting the activity of these kinases, Sorafenib blocks the signaling pathways that are involved in tumor growth and angiogenesis, leading to the inhibition of tumor growth and the reduction of tumor vascularity.
Biochemical and Physiological Effects
Sorafenib has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Sorafenib also has anti-inflammatory effects, which may contribute to its protective effects on the heart and its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages for lab experiments, including its potent activity against several kinases, its well-established synthesis method, and its availability for purchase from commercial suppliers. However, Sorafenib also has several limitations, including its high cost, its limited solubility in aqueous solutions, and its potential for off-target effects.

Future Directions

There are several future directions for the study of Sorafenib, including the identification of new targets for Sorafenib, the development of Sorafenib analogs with improved potency and selectivity, and the investigation of Sorafenib's potential applications in other fields, such as immunology and infectious diseases. Additionally, the combination of Sorafenib with other therapies, such as chemotherapy and immunotherapy, may enhance its therapeutic efficacy in cancer treatment.

Synthesis Methods

The synthesis of Sorafenib involves several steps, starting from the reaction of 4-bromoaniline with 4-(ethylsulfonyl)benzoyl chloride to form N-(4-bromophenyl)-4-(ethylsulfonyl)benzamide. This intermediate is then reacted with acetic anhydride and triethylamine to form N-(4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide, which is the final product.

Scientific Research Applications

Sorafenib has been extensively studied in scientific research due to its potential applications in various fields, including cancer research, cardiovascular research, and neurodegenerative diseases. In cancer research, Sorafenib has been shown to have potent anti-tumor activity by inhibiting the activity of several kinases that are involved in tumor growth and angiogenesis. In cardiovascular research, Sorafenib has been shown to have protective effects on the heart by reducing oxidative stress and inflammation. In neurodegenerative diseases, Sorafenib has been shown to have neuroprotective effects by inhibiting the activity of kinases that are involved in neurodegeneration.

properties

IUPAC Name

N-(4-bromophenyl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3S/c1-2-22(20,21)15-9-3-12(4-10-15)11-16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAYLJOTCJXTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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